4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid

Beschreibung

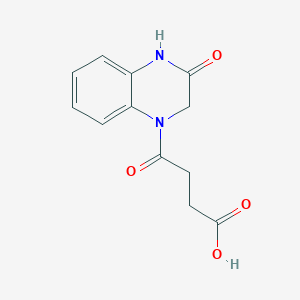

4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid is a heterocyclic carboxylic acid derivative featuring a quinoxaline core fused with a butyric acid moiety. The quinoxaline ring system (a bicyclic structure with two nitrogen atoms at positions 1 and 4) is partially reduced (3,4-dihydro-2H), introducing a ketone group at position 3. Its synthesis likely involves condensation reactions between quinoxaline precursors and activated carboxylic acid derivatives, as inferred from analogous protocols for related compounds .

Eigenschaften

IUPAC Name |

4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10-7-14(11(16)5-6-12(17)18)9-4-2-1-3-8(9)13-10/h1-4H,5-7H2,(H,13,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOKITZBLHGWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389833 | |

| Record name | 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462068-46-8 | |

| Record name | 3,4-Dihydro-γ,3-dioxo-1(2H)-quinoxalinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Attachment of the Butyric Acid Moiety: The quinoxaline derivative is then reacted with a suitable butyric acid precursor, such as a butyric acid chloride, in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring or the butyric acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Key applications include:

- Antimicrobial Activity : Research indicates that derivatives of quinoxalines, including 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid, show significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

- Antitumor Properties : Studies have suggested that quinoxaline derivatives possess antitumor activities. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .

- Neuroprotective Effects : There is emerging evidence that quinoxaline derivatives can provide neuroprotection against oxidative stress and neurodegenerative diseases. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a crucial role .

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound, against Pseudomonas aeruginosa. The results demonstrated that this compound significantly inhibited biofilm formation without affecting planktonic cell growth, indicating its potential as a biofilm inhibitor .

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner and showed promise as a candidate for further development in cancer therapy .

Case Study 3: Neuroprotective Studies

Research exploring the neuroprotective effects of quinoxaline derivatives highlighted the ability of this compound to reduce oxidative stress markers in neuronal cells. This suggests its potential utility in treating neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-Oxo-4-[(2-phenylethyl)amino]-butyric acid

- Structure: Substituted with a phenylethylamino group instead of the quinoxaline ring.

- Applications : Demonstrated as a pest control agent when combined with fipronil, highlighting its role in agrochemical formulations .

- Key Differences: The absence of a heterocyclic ring reduces polarity compared to the quinoxaline derivative, likely increasing lipophilicity (higher LogP).

4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid

- Structure: Features a diethoxyphenyl substituent instead of the quinoxaline system.

- Properties :

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

- Structure: Quinoline-based analogues with carboxamide substituents.

- Key Differences: The monocyclic quinoline system (vs. bicyclic quinoxaline) reduces steric hindrance and alters electronic properties, impacting binding interactions in biological systems.

Comparative Data Table

*Hypothesized based on structural analysis. †Estimated using fragment-based methods.

Key Research Findings

Ring System Impact: Quinoxaline derivatives exhibit enhanced hydrogen-bonding capacity compared to quinoline or phenyl-substituted analogues, favoring interactions with biological targets .

Lipophilicity Trends: The diethoxyphenyl derivative (LogP 2.53) is more lipophilic than the quinoxaline analogue (estimated LogP ~1.8), suggesting divergent bioavailability profiles .

Synthetic Flexibility: Carboxamide formation (as in quinoline derivatives) is a viable strategy for modifying the target compound’s pharmacological properties .

Biologische Aktivität

Overview

4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid (CAS No. 462068-46-8) is a synthetic compound characterized by a quinoxaline ring fused with a butyric acid moiety. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

- Molecular Formula : C₁₂H₁₂N₂O₄

- Molecular Weight : 248.24 g/mol

- IUPAC Name : 4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.

- DNA Intercalation : The quinoxaline moiety can intercalate into DNA, potentially affecting gene expression and cellular functions.

- Receptor Modulation : It may modulate receptors related to cell signaling pathways.

Anticancer Properties

Research indicates that derivatives of quinoxaline structures exhibit significant anticancer activity. Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its effectiveness varies across different species, indicating potential for development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Quinoxaline | Quinoxaline | Moderate anticancer activity |

| 4-Oxo-butanoic acid | Butanoic Acid | Anti-inflammatory effects |

| 4-Oxo-4-(2-oxo-2,3-dihydroquinoxalin-1-yl)-butyric acid | Related Compound | Enhanced anticancer properties |

Case Studies

- Study on Anticancer Activity :

- Anti-inflammatory Research :

- Antimicrobial Efficacy :

Q & A

Q. What synthetic routes are recommended for preparing 4-Oxo-4-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-butyric acid, and how can reaction conditions be optimized?

- Methodological Answer : A one-pot synthesis approach is effective for quinoxaline derivatives. For example, hydrazineylquinoxalin-2(1H)-one can react with ethyl 2-formyl-3-oxopropionate in ethanol under reflux (24 hours) to form intermediates. Subsequent alkylation using cesium carbonate in DMF with alkyl halides yields substituted derivatives . Optimization involves adjusting solvent polarity (ethanol vs. DMF), reaction time (5–10 hours for alkylation), and stoichiometry (1.05–1.2 equivalents of reagents). Key Reaction Parameters :

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol (reflux) / DMF (alkylation) | |

| Catalyst | Cesium carbonate | |

| Temperature | 25–30°C (alkylation) |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the quinoxaline and butyric acid moieties.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Cross-validation with IR spectroscopy ensures functional group integrity (e.g., carbonyl stretches at ~1700 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid environmental release .

- Storage : Store in sealed containers under dry, ventilated conditions to prevent degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathways of this compound during alkylation or condensation reactions?

- Methodological Answer :

- Kinetic Monitoring : Use in-situ -NMR to track intermediate formation during alkylation.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps (e.g., nucleophilic substitution in alkylation) .

- Isotopic Labeling : Introduce -labeled reagents to trace bond formation pathways .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer :

- Solubility Profiling : Conduct systematic solubility tests in polar (water, DMSO) and non-polar solvents (hexane) under controlled pH (e.g., 2–10).

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity for 4–8 weeks, monitoring degradation via HPLC .

- Crystallography : Single-crystal X-ray diffraction resolves polymorphic variations affecting stability .

Q. How do substituent modifications on the quinoxaline ring influence biological activity or reactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., -NO) or donating (-OCH) groups. Test bioactivity in enzyme inhibition assays (e.g., kinase targets).

- Reactivity Analysis : Cyclic voltammetry evaluates redox behavior linked to substituent electronic effects .

- Molecular Docking : Simulate binding interactions with target proteins to rationalize activity trends .

Data Contradiction Analysis

- Example : Conflicting reports on solubility may arise from polymorphic forms or residual solvents. Mitigation involves:

- Purity Verification : Use DSC (Differential Scanning Calorimetry) to detect polymorphs .

- Residual Solvent Quantification : GC-MS identifies trapped solvents altering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.